2-[3-(2-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-y l]thiophene
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Overview
Description
2-[3-(2-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene is a complex heterocyclic compound It features a unique structure that combines a pyrazolo[5,4-d]pyrimidine core with a triazolo[4,5-e]pyrimidine moiety, and a thiophene ring
Preparation Methods
The synthesis of 2-[3-(2-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate hydrazines with aldehydes or ketones to form pyrazoles, followed by cyclization with triazoles and subsequent functionalization to introduce the thiophene ring . Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalytic amounts of piperidine in refluxing ethanol .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenyl moiety.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures
Common reagents used in these reactions include hydrazonoyl chlorides, aldehydes, and dimethylformamide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(2-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a CDK2 inhibitor, which could be useful in cancer treatment.
Biological Studies: The compound has shown promise in studies related to its neurotoxic potentials and effects on acetylcholinesterase activity.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, disrupting the cell cycle progression and inducing apoptosis in cancer cells . The molecular docking simulations have confirmed its good fit into the CDK2 active site through essential hydrogen bonding .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 2-[3-(2-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene lies in its combination of a chlorophenyl group with a thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H9ClN6S |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
10-(2-chlorophenyl)-5-thiophen-2-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H9ClN6S/c17-11-4-1-2-5-12(11)23-14-10(8-19-23)15-20-21-16(22(15)9-18-14)13-6-3-7-24-13/h1-9H |
InChI Key |
XACYVZKQAUBRGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CS5)Cl |
Origin of Product |
United States |
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